

Introduction: The Analytical Imperative for p-Tolylurea Quantification

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Compound of Interest

Compound Name: P-Tolylurea

CAS No.: 622-51-5

Cat. No.: B1198767

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p-Tolylurea (CAS No. 622-51-5), a substituted urea derivative, serves as a critical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [1][2] Its presence as a starting material, intermediate, or potential impurity necessitates a precise and reliable analytical method for its quantification. Accurate measurement is paramount for ensuring the quality, safety, and efficacy of final products, as well as for monitoring process efficiency and stability.

This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of **p-Tolylurea**. The choice of RP-HPLC is predicated on its superior specificity, sensitivity, and adaptability for non-volatile and thermally labile compounds like substituted ureas, which can be challenging to analyze by other techniques like Gas Chromatography without derivatization. [3][4] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring it is fit for its intended purpose in a research, development, or quality control setting.[5]

Part 1: The Analytical Method Protocol

Principle of the Method

This method employs isocratic RP-HPLC, where the analyte, **p-Tolylurea**, is separated from other matrix components based on its hydrophobic interactions with a C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, elutes the compound from the column. Quantification is achieved by measuring the absorbance of the analyte using a UV detector set to a wavelength where **p-Tolylurea** exhibits significant absorbance, which is then compared against a calibration curve generated from reference standards of known concentration.

Instrumentation, Materials, and Reagents

- Instrumentation:
 - HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
 - Chromatographic data system (CDS) for data acquisition and processing.
 - Analytical balance (4-decimal place).
 - pH meter.
 - Ultrasonic bath.
 - Vortex mixer.
- Materials:
 - Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Volumetric flasks (Class A).
 - Pipettes (Class A).
 - HPLC vials with caps and septa.
 - Syringe filters (0.45 μ m, nylon or PTFE).

- Reagents:
 - **p-Tolylurea** reference standard (purity \geq 98%).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The parameters below were optimized to provide a symmetric peak shape, adequate retention, and a reasonable run time for **p-Tolylurea**.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile : Water (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	240 nm
Run Time	10 minutes

Preparation of Solutions

- Standard Stock Solution (500 μ g/mL):
 - Accurately weigh approximately 25 mg of the **p-Tolylurea** reference standard.
 - Transfer it into a 50 mL volumetric flask.
 - Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.
 - Allow the solution to return to room temperature.

- Dilute to the mark with the mobile phase and mix thoroughly.
- Working Standard Solutions (for Calibration):
 - Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations across the desired range (e.g., 5, 20, 50, 80, and 100 µg/mL).
- Sample Preparation:
 - Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of **p-Tolylurea** and transfer it to a 50 mL volumetric flask.
 - Follow steps 3-5 as described for the Standard Stock Solution preparation.
 - Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.[\[6\]](#)

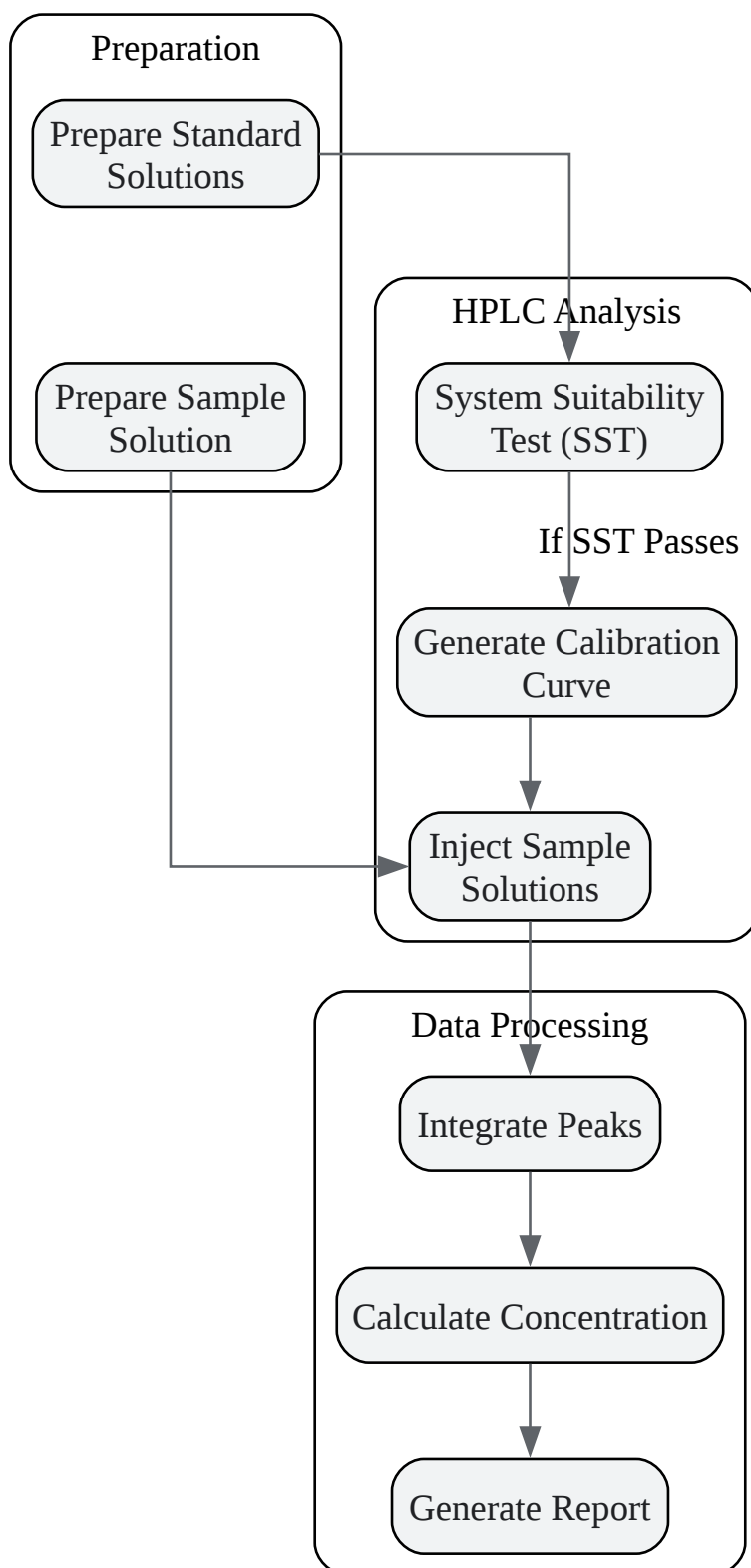
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.

- Inject the mobile phase as a blank to ensure a clean baseline.
- Inject a mid-concentration working standard (e.g., 50 µg/mL) six consecutive times.
- Evaluate the results against the following criteria:
 - Peak Tailing Factor (T): ≤ 2.0
 - Theoretical Plates (N): ≥ 2000
 - % Relative Standard Deviation (%RSD) of Peak Area: $\leq 2.0\%$

Analytical Workflow

The complete workflow from sample receipt to final result is illustrated below.



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Fig. 1: HPLC Analysis Workflow for **p-Tolylurea**

Calculation

The concentration of **p-Tolylurea** in the sample is determined using the linear regression equation obtained from the calibration curve:

$$y = mx + c$$

Where:

- y = Peak area of the sample
- m = Slope of the calibration curve
- x = Concentration of **p-Tolylurea** (in $\mu\text{g/mL}$)
- c = y-intercept of the calibration curve

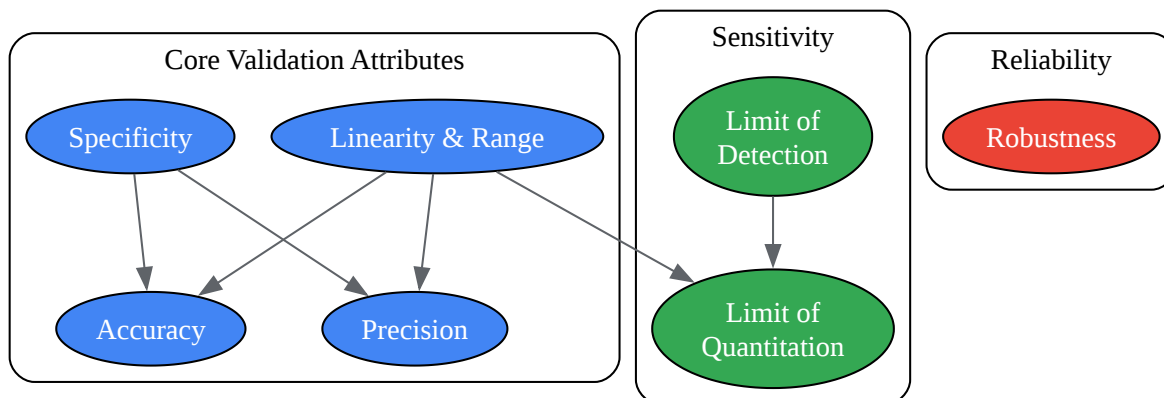
The concentration (C) can be calculated as: $C (\mu\text{g/mL}) = (\text{Sample Peak Area} - \text{Intercept}) / \text{Slope}$

The final percentage of **p-Tolylurea** in the original sample is calculated as:

$$\% \text{ p-Tolylurea} = (C \times \text{Dilution Volume (mL)}) / (\text{Sample Weight (mg)} \times 10)$$

Part 2: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following validation parameters were assessed based on the ICH Q2(R1) guideline.[5]



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Fig. 2: Inter-relationship of Method Validation Parameters

Specificity

- Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
- Protocol:
 - Inject a blank (mobile phase) to demonstrate no interference at the retention time of **p-Tolylurea**.
 - Inject a solution of the **p-Tolylurea** reference standard.
 - Inject a sample solution.
 - If available, inject solutions of known related substances or impurities.
 - For DAD detectors, assess the peak purity of the **p-Tolylurea** peak in the sample chromatogram.

- Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak in the sample should be free from co-elution with any other component (peak purity index > 0.999).

Linearity & Range

- Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
- Protocol:
 - Prepare at least five concentrations of **p-Tolylurea** across the intended range (e.g., 50% to 150% of the target concentration, which is 50 µg/mL). A typical range would be 25, 50, 75, 100, and 125 µg/mL.
 - Inject each concentration in triplicate.
 - Plot a graph of the mean peak area versus concentration.
 - Perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (R^2) should be ≥ 0.999 . The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

- Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.
- Protocol:
 - Prepare a sample matrix (placebo) without the analyte.
 - Spike the placebo with known amounts of **p-Tolylurea** at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
 - Prepare each concentration level in triplicate.

- Analyze the samples and calculate the percentage recovery.
- Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

- Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
- Protocol:
 - Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the target concentration on the same day, with the same analyst and equipment.
 - Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on different equipment.
- Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be $\leq 2.0\%$.

Limit of Quantitation (LOQ) & Limit of Detection (LOD)

- Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).
- Protocol (Based on Signal-to-Noise Ratio):
 - Prepare and inject a series of increasingly dilute solutions of **p-Tolylurea**.
 - Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ.
 - Determine the concentration that yields an S/N ratio of approximately 3 for LOD.
- Acceptance Criteria: The LOQ should be confirmed by analyzing a sample at this concentration and demonstrating acceptable precision ($\%RSD \leq 10\%$).

Robustness

- Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
- Protocol:
 - Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.
 - Examples of variations:
 - Flow Rate (± 0.1 mL/min).
 - Column Temperature (± 2 °C).
 - Mobile Phase Composition (e.g., Acetonitrile $\pm 2\%$).
- Acceptance Criteria: The system suitability parameters should remain within the established criteria, and the change in analyte response should be minimal.

Part 3: Data Presentation & Results

The following tables summarize the expected performance data from the method validation.

Table 1: Linearity and Range

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
25.0	248500
50.0	499500
75.0	751000
100.0	1002000
125.0	1251500
Correlation Coefficient (R^2)	0.9999

| Regression Equation | $y = 10010x - 500$ |

Table 2: Accuracy (Spike Recovery)

Spike Level	Theoretical Conc. ($\mu\text{g/mL}$)	Measured Conc. ($\mu\text{g/mL}$, n=3)	Mean Recovery (%)	%RSD
80%	40.0	39.8	99.5	0.8
100%	50.0	50.3	100.6	0.6

| 120% | 60.0 | 59.5 | 99.2 | 0.9 |

Table 3: Precision

Precision Level	Parameter	Result (% Assay, n=6)	%RSD
Repeatability	% Assay	99.8, 100.5, 100.1, 99.5, 100.9, 100.2	0.52%

| Intermediate Precision | % Assay | 100.3, 99.7, 101.0, 100.5, 99.9, 100.8 | 0.49% |

Table 4: Sensitivity

Parameter	Concentration ($\mu\text{g/mL}$)	S/N Ratio
LOD	0.1	3.2

| LOQ | 0.3 | 10.5 |

Conclusion

This application note details a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of **p-Tolylurea**. The straightforward sample preparation and isocratic mobile phase make it efficient and easy to implement in a quality control or research

laboratory. The comprehensive validation, performed according to ICH guidelines, demonstrates that the method is suitable for its intended purpose, providing trustworthy data for process monitoring, quality assurance, and stability studies.

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